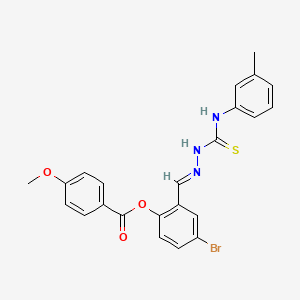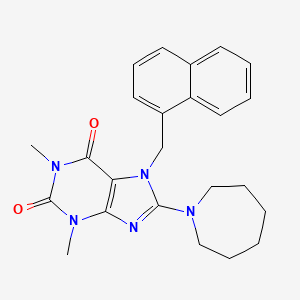
3-Buten-2-one, 4-(2-pyrrolyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-pyrrol-2-yl)-3-buten-2-one is a heterocyclic organic compound featuring a pyrrole ring fused to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-2-yl)-3-buten-2-one typically involves the condensation of pyrrole with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . Another approach involves the cyclo-condensation of tetrahydro-2,5-dimethoxyfuran with aniline in the presence of a catalytic amount of acid .
Industrial Production Methods
Industrial production of 4-(1H-pyrrol-2-yl)-3-buten-2-one may involve large-scale Paal-Knorr synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrol-2-yl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the butenone moiety to a butanol group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: 4-(1H-pyrrol-2-yl)-3-butan-2-ol.
Substitution: Various N-substituted pyrrole derivatives.
Scientific Research Applications
4-(1H-pyrrol-2-yl)-3-buten-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-2-yl)-3-buten-2-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
4-(1H-pyrrol-2-yl)-3-buten-2-one can be compared with other pyrrole derivatives such as:
Pyrrole-2-carboxaldehyde: Known for its role in the synthesis of natural products and pharmaceuticals.
N-substituted pyrroles: These compounds exhibit distinct reactivity and are used in various organic synthesis protocols.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are explored for their potential as kinase inhibitors and anticancer agents.
The uniqueness of 4-(1H-pyrrol-2-yl)-3-buten-2-one lies in its structural combination of a pyrrole ring with a butenone moiety, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(E)-4-(1H-pyrrol-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H9NO/c1-7(10)4-5-8-3-2-6-9-8/h2-6,9H,1H3/b5-4+ |
InChI Key |
ZCIZMFXGAJSYAJ-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CN1 |
Canonical SMILES |
CC(=O)C=CC1=CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12036370.png)

![(3Z)-1-(4-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12036390.png)

![Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12036393.png)
![(2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile](/img/structure/B12036398.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12036403.png)
![(5E)-2-(4-ethoxyphenyl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12036405.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12036412.png)
![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyridin-3-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12036418.png)


![2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12036442.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12036451.png)
